N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
CAS No.: 344934-45-8
Cat. No.: VC4639760
Molecular Formula: C18H14ClN3O
Molecular Weight: 323.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344934-45-8 |
|---|---|
| Molecular Formula | C18H14ClN3O |
| Molecular Weight | 323.78 |
| IUPAC Name | N-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- |
| Standard InChI Key | ZINHSYVQXVNURW-MOSHPQCFSA-N |
| SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a benzohydrazide core (C₁₈H₁₄ClN₃O) with two distinct substituents: a 2-chlorophenyl group and a 1H-pyrrol-1-yl moiety. The imine bond (C=N) adopts a Z-configuration, as indicated by the (1Z) designation in its IUPAC name. X-ray crystallography of related hydrazides reveals planar arrangements of aromatic rings and intermolecular hydrogen bonding networks that stabilize the crystal lattice . For instance, in N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide, the dihedral angle between phenyl and pyrrole rings measures 47.45°, with intermolecular N–H⋯O and C–H⋯O bonds forming polymeric chains along the crystallographic c-axis .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
| Molecular Formula | C₁₈H₁₄ClN₃O |
| Molecular Weight | 323.78 g/mol |
| CAS Number | 344934-45-8 |
| SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl |
Spectroscopic and Crystallographic Data
Fourier-transform infrared (FTIR) spectroscopy of analogous hydrazides identifies characteristic peaks for N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) . Single-crystal X-ray diffraction (SCXRD) studies highlight the role of hydrogen bonding in stabilizing molecular conformations. For example, the title compound’s structural analog exhibits R₂¹(6) ring motifs via N–H⋯O and C–H⋯O interactions, which propagate into one-dimensional polymeric chains .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized through acid-catalyzed condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-chlorobenzaldehyde. Typical protocols involve refluxing equimolar reactants in ethanol or methanol under acidic conditions (e.g., acetic acid) for 1–2 hours . Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by recrystallization from methanol to yield pure product .
Table 2: Comparative Synthesis Parameters for Hydrazide Derivatives
| Substrate | Reaction Time | Yield (%) | Solvent | Reference |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | 1.5 hours | 78 | Ethanol | |
| 4-Methoxybenzaldehyde | 2 hours | 82 | Methanol | |
| N-Methylpyrrole-2-carboxaldehyde | 1 hour | 85 | Ethanol |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a protonated intermediate that dehydrates to generate the imine bond. Density functional theory (DFT) studies on similar systems suggest that electron-withdrawing groups (e.g., -Cl) on the arylaldehyde enhance electrophilicity, accelerating condensation.
Physicochemical Properties
Solubility and Stability
While experimental solubility data for the title compound remains unpublished, related hydrazides exhibit limited aqueous solubility (<1 mg/mL) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability studies indicate susceptibility to hydrolysis under alkaline conditions due to the labile imine bond, necessitating storage in anhydrous environments .
Thermal Behavior
Thermogravimetric analysis (TGA) of structurally similar compounds reveals decomposition onset temperatures between 180–220°C, correlating with the breakdown of the hydrazide backbone . Differential scanning calorimetry (DSC) profiles typically show endothermic peaks corresponding to melting points in the 150–170°C range.
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| HD 11 (4-hydroxy derivative) | E. coli | 32 | |
| HD 12 (methoxy derivative) | S. aureus | 16 | |
| Benzo[b]thiophene analog | MRSA | 8 |
Corrosion Inhibition
Hydrazides function as mixed-type corrosion inhibitors for mild steel in acidic media. N'-[(1E)-(4-hydroxyphenyl)methylene]isonicotinohydrazide achieves 74% inhibition efficiency at 25×10⁻⁵ M in 1 M HCl, attributed to adsorption via Langmuir isotherm models . The title compound’s chlorophenyl group may enhance surface coverage through π-electron interactions with metal substrates .
Industrial and Materials Science Applications
Polymer Stabilization
Intermolecular hydrogen bonding in hydrazide derivatives enables their use as crosslinking agents in epoxy resins. For instance, incorporation of 2-(1H-pyrrol-1-yl)benzohydrazide at 5 wt% increases the glass transition temperature (Tg) of epoxy composites by 15°C.
Fluorescent Probes
Pyrrole-containing hydrazides exhibit solvatochromic fluorescence, with emission maxima shifting from 450 nm (apolar solvents) to 520 nm (polar solvents). This property is exploitable in pH-sensitive sensors, though the title compound’s fluorescence profile requires empirical validation .
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust or vapors |
| P280 | Wear protective gloves and goggles |
| P305 | IF IN EYES: Rinse cautiously |
Environmental Impact
The compound’s environmental persistence is unknown. Structural analogs demonstrate low biodegradability in OECD 301F tests (<20% in 28 days), warranting containment to prevent ecosystem release .
Future Research Directions
Biological Screening
Priority areas include:
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Antiviral assays: Testing against RNA viruses (e.g., SARS-CoV-2) given hydrazides’ RNA polymerase inhibition potential.
-
Synergistic studies: Combining with β-lactam antibiotics to combat MRSA.
Materials Innovation
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